1-(4-Piperidyl)ethanol
Overview
Description
1-(4-Piperidyl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 360205. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications : A study by Ramesh et al. (2016) highlights the use of piperidine as an organo-base catalyst in ethanol for the facile access to 1,4-dihydropyridines, suggesting its utility in green chemistry and catalysis processes (Ramesh, Madhesh, Małecki, & Lalitha, 2016).
Synthesis of Novel Compounds : Marxer and Siegrist (1979) describe the production of new ring closures from pyrazolo [1,5-a]indoles using potassium hydroxide or sodium ethanolate, indicating the potential of similar compounds in synthetic chemistry (Marxer & Siegrist, 1979).
Preparation of Diastereomeric Pairs : Mauleón et al. (1989) demonstrate the preparation of diastereomeric pairs of 2-aryloxy- and 2-arylalkoxy-1-(2-piperidyl)ethanols, useful for synthesizing erythro aminoalcohols (Mauleón, Pujol, Minguillón, & Miquel, 1989).
Mass Spectrometry Applications : Jutila and Jalonen (1988) find that N-methyl-4-piperidyl esters are useful for the structural determination of long-chain fatty acids in mass spectrometry (Jutila & Jalonen, 1988).
Biocatalysis : Kavi et al. (2021) explore the optimization of biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol, highlighting the potential for efficient production of pharmaceuticals like antihistamines (Kavi, Özdemir, Dertli, & Şahin, 2021).
Chemical Synthesis : Jin-peng (2013) successfully synthesizes 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, contributing to the field of chemical synthesis (Wang Jin-peng, 2013).
Photocatalysis : Johnson and Rees (1967) report that ultraviolet light accelerates the reaction between 4-nitropyridine 1-oxide and piperidine in ethanol, suggesting applications in photocatalysis (Johnson & Rees, 1967).
Chemical Analysis and Sensing : Surdo et al. (2018) discuss high-order silicon photonic crystals for high-sensitivity chemical analysis of water-ethanol mixtures, indicating potential applications in portable sensing devices (Surdo, Carpignano, Merlo, & Barillaro, 2018).
Mechanism of Action
Target of Action
1-(4-Piperidyl)ethanol is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . .
Mode of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action depending on the specific derivative and its targets .
Biochemical Pathways
Piperidine derivatives are known to be involved in various biochemical pathways due to their presence in more than twenty classes of pharmaceuticals .
Pharmacokinetics
It’s known that ethanol can alter the pharmacokinetics of other drugs primarily by changing the rate and extent of absorption .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting diverse effects depending on the specific derivative and its targets .
Action Environment
It’s known that ethanol can undergo transesterification with ethanol producing ethylphenidate, which is also pharmacologically active .
Safety and Hazards
Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future direction in this field could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, which 1-(4-Piperidyl)ethanol is a part of, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the piperidine derivative.
Cellular Effects
It is known that ethanol, a related compound, can disrupt the physical structure of almost any type of membrane, including the plasma membrane and membranes of cell organelles .
Molecular Mechanism
Piperidine derivatives are known to be involved in various biological processes, including enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Ethanol, a related compound, is metabolized through complex catabolic pathways .
Properties
IUPAC Name |
1-piperidin-4-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(9)7-2-4-8-5-3-7/h6-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJKRLGXVKYIGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60320478 | |
Record name | 1-piperidin-4-ylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60320478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6457-48-3 | |
Record name | 6457-48-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-piperidin-4-ylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60320478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(piperidin-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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